7-Amino-2-methylchromone

Vue d'ensemble

Description

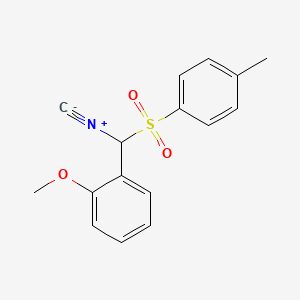

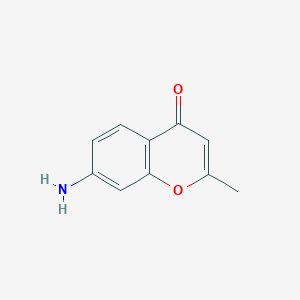

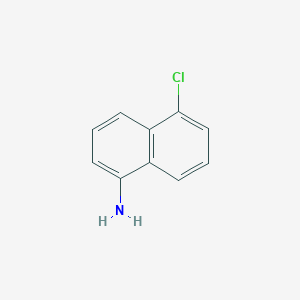

7-Amino-2-methylchromone is a heterocyclic compound with the empirical formula C10H9NO2 . It has a molecular weight of 175.18 . This compound is used as a building block in heterocyclic chemistry .

Synthesis Analysis

7-Amino-2-styrylchromones were synthesized from 7-amino-2-methylchromone by condensing it with various substituted aromatic aldehydes . The cytotoxicity of the synthesized molecules was assessed against two cell lines .

Molecular Structure Analysis

The molecular structure of 7-Amino-2-methylchromone is represented by the SMILES string CC1=CC(=O)c2ccc(N)cc2O1 . The InChI key for this compound is PAKDFQZWVPNDSC-UHFFFAOYSA-N .

Chemical Reactions Analysis

7-Amino-2-methylchromone has been used in the synthesis of 7-amino-2-styrylchromone derivatives . The reaction of arylglyoxals, 4-hydroxycoumarin, and aromatic amines such as 7-amino-2-methylchromone in the presence of iodine/DMSO as catalyst/oxidant provides the corresponding regioselective fused pyrroles having hydroxycoumarin .

Physical And Chemical Properties Analysis

7-Amino-2-methylchromone is a solid with a melting point of 174.5-179.5 °C (lit.) . It has a density of 1.275±0.06 g/cm3 (Predicted) .

Applications De Recherche Scientifique

Vibrational Spectroscopy and Molecular Geometry

7-Amino-2-methylchromone (7A2MC) has been extensively studied using vibrational spectroscopy techniques. Research by Mariappan and Sundaraganesan (2014) focused on vibrational assignments of 7A2MC using experimental and computational methods. The study involved analyzing the molecule's optimized geometry, intermolecular hydrogen bonding, and harmonic vibrational wavenumbers. This research is significant for understanding the molecular structure and properties of 7A2MC in detail (Mariappan & Sundaraganesan, 2014).

In Vitro Cytotoxicity and Antioxidant Potential

7-Amino-2-methylchromone derivatives have been synthesized and evaluated for their cytotoxic and antioxidant properties. A study by Lalitha Simon (2017) involved assessing the cytotoxicity of these molecules against cancer cell lines and their antioxidant activity. The research found that some derivatives exhibited moderate cytotoxicity and antioxidant properties, contributing to the development of potential therapeutic agents (Simon, 2017).

Synthesis and Cytotoxic Activities

The synthesis of novel 2-methylchromone-7-O-rutinosides and their cytotoxic activities against human tumor cell lines were investigated by Wu et al. (2011). This research highlights the potential of 7A2MC derivatives in cancer treatment, providing insight into new synthetic routes and biological activities (Wu et al., 2011).

Binding Interaction Studies

The binding interactions of 7-amino-2-methylchromone derivatives, which are potential acetylcholinesterase inhibitors, with human serum albumin (HSA) were analyzed by Rohman et al. (2019). This research is crucial for understanding the molecular interactions and potential therapeutic applications of 7A2MC derivatives (Rohman et al., 2019).

Chromone Glycosides Discovery

Research on chromone glycosides, including derivatives of 7A2MC, has led to the discovery of new compounds with potential therapeutic applications. For instance, Blitzke, Schmidt, and Masaoud (2001) isolated a new 5-methylchromone glycoside, contributing to the understanding of natural product chemistry and potential drug development (Blitzke, Schmidt, & Masaoud, 2001).

Photophysical Behavior Studies

The solvent-dependent photophysical properties of chromone derivatives, including 7A2MC, were studied using fluorescence spectroscopy, DFT calculation, and MD simulation by Rohman et al. (2019). This research provides valuable insights into the photophysical behavior of chromones, essential for their applications in materials science and photovoltaics (Rohman et al., 2019).

Mécanisme D'action

While the specific mechanism of action for 7-Amino-2-methylchromone is not mentioned in the papers I found, aminoglycosides, a class of compounds that includes molecules similar to 7-Amino-2-methylchromone, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Safety and Hazards

Orientations Futures

While specific future directions for 7-Amino-2-methylchromone are not mentioned in the papers I found, there is a general interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . The cytotoxic effect of copper (II) complexes, especially [Cu (6AFl) 2 Cl 2] was higher than ruthenium (II) complexes with the same ligands . Their cytotoxic potency was also stronger in comparison to the referential agents like cisplatin . The pro-oxidative properties were determined for the most active complexes and their ability to generate ROS (reactive oxygen species)/RNS (reactive nitrogen species) in cancer cells was confirmed .

Propriétés

IUPAC Name |

7-amino-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKDFQZWVPNDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395110 | |

| Record name | 7-Amino-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-methylchromone | |

CAS RN |

30779-70-5 | |

| Record name | 7-Amino-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of 7-Amino-2-methylchromone derivatives and their cytotoxic activity?

A1: Research indicates that modifications to the 7-Amino-2-methylchromone core structure can significantly influence its cytotoxic activity. For example, the introduction of a styryl group at the 2-position, particularly with a 3,4-methylenedioxy substitution, as seen in (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7), led to increased potency against MCF-7 breast cancer cells. [] Further exploration of diverse substituents at various positions on the chromone scaffold is necessary to establish a comprehensive SAR profile.

Q2: What are the implications of the observed cell cycle arrest induced by ASC-7 in MCF-7 cells?

A3: ASC-7 was shown to induce G0/G1 phase arrest in MCF-7 breast cancer cells. [] This phase is crucial for cell cycle regulation, where cells commit to either growth and division or enter a quiescent state. The ability of ASC-7 to arrest cells in this phase suggests a potential mechanism for its cytotoxic effect, preventing uncontrolled proliferation, a hallmark of cancer cells. Further investigation into the specific molecular targets and pathways involved in this cell cycle arrest is warranted.

Q3: Beyond cytotoxicity, the studies mention the synthesis of 7-Amino-2-methylchromone and 7-Aminoflavone complexes with copper(II) and ruthenium(II). What is the rationale behind exploring these metal complexes?

A4: The formation of metal complexes with organic molecules like 7-Amino-2-methylchromone and 7-Aminoflavone can lead to compounds with altered pharmacological profiles compared to the parent ligands. [] These metal complexes, particularly with transition metals like copper and ruthenium, are being actively investigated for their potential anticancer activities. The incorporation of the metal ion can influence factors such as cellular uptake, target interactions, and redox properties, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action.

Q4: What spectroscopic techniques have been used to characterize 7-Amino-2-methylchromone and its derivatives?

A4: Various spectroscopic methods have been employed to elucidate the structural features of 7-Amino-2-methylchromone. These include:

- FT-IR (Fourier Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule. []

- FT-Raman (Fourier Transform Raman Spectroscopy): Complementary to FT-IR, offering further insights into molecular vibrations and structure. []

- NMR (Nuclear Magnetic Resonance Spectroscopy): Reveals detailed information about the connectivity and environment of atoms within the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)